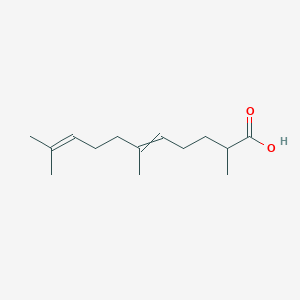
Dimethylchloranium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylchloranium is a compound that belongs to the class of chloronium ions, specifically a type of halonium ion These ions are characterized by a positively charged halogen atom bonded to two organic groups In the case of this compound, the halogen is chlorine, and the organic groups are methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethylchloranium can be synthesized through the reaction of chloromethanes with carborane acids. For example, the interaction of chloromethane (CH3Cl) with the carborane acid H(CHB11Cl11) generates the salts of this compound. The reaction typically involves the use of a strong acid and is carried out under controlled conditions to ensure the stability of the resulting compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature and pressure, to ensure the purity and yield of the compound. The use of advanced techniques such as gas chromatography and mass spectrometry is common in the industrial setting to monitor the reaction and analyze the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dimethylchloranium undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Friedel-Crafts type methylation reactions, where it acts as a methylating agent for electron-deficient aromatic systems.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, its behavior in such reactions would depend on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Lewis acids like aluminum chloride (AlCl3) and other halogenated compounds. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and ensure the stability of the chloronium ion .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in Friedel-Crafts methylation, the major products are methylated aromatic compounds .
Aplicaciones Científicas De Investigación
Dimethylchloranium has several scientific research applications, including:
Biology and Medicine: While specific applications in biology and medicine are less documented, its potential as a reactive intermediate suggests possible uses in the synthesis of biologically active molecules.
Mecanismo De Acción
The mechanism of action of dimethylchloranium involves its role as a methylating agent. The positively charged chlorine atom in the chloronium ion acts as an electrophile, facilitating the transfer of a methyl group to a nucleophilic substrate. This process involves the formation of a transition state where the methyl group is transferred, followed by the release of the chloronium ion .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dimethylchloranium include other halonium ions such as dimethylbromonium and dimethyliodonium. These compounds share similar structures but differ in the halogen atom involved.
Uniqueness
This compound is unique due to its specific reactivity and stability compared to other halonium ions. For example, while dimethylbromonium and dimethyliodonium are also used as methylating agents, this compound offers distinct advantages in terms of thermal stability and reactivity under certain conditions .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis and other fields. Further research into its applications and mechanisms of action will likely uncover even more uses for this intriguing compound.
Propiedades
Número CAS |
24400-15-5 |
|---|---|
Fórmula molecular |
C2H6Cl+ |
Peso molecular |
65.52 g/mol |
Nombre IUPAC |
dimethylchloranium |
InChI |
InChI=1S/C2H6Cl/c1-3-2/h1-2H3/q+1 |
Clave InChI |
DONGATCMJJKNOO-UHFFFAOYSA-N |
SMILES canónico |
C[Cl+]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


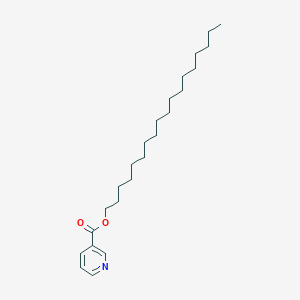
![N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B14693849.png)
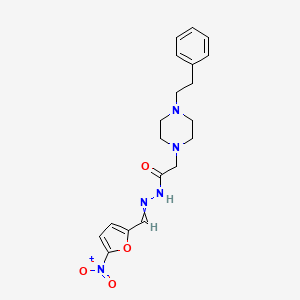
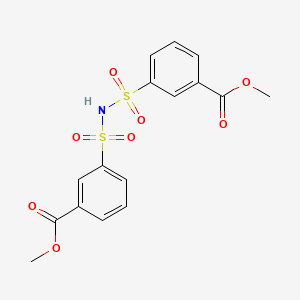
![(5Z)-5-benzylidene-3-{[(3-nitrophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14693874.png)
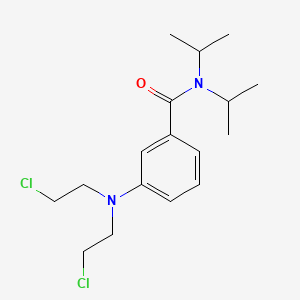
![1-(2,4-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14693878.png)

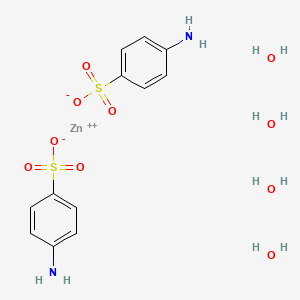
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(2,2,6,6-tetramethylpiperidine)](/img/structure/B14693902.png)
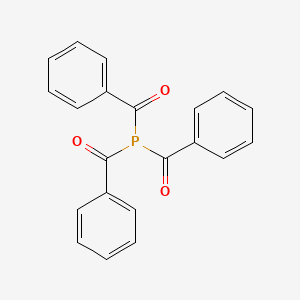
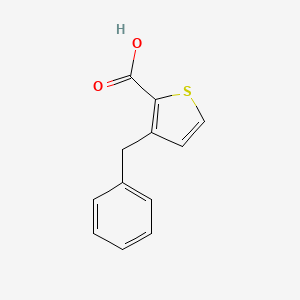
![2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol](/img/structure/B14693921.png)
